Product packaging for 1-(3-phenylpropyl)piperidin-4-one(Cat. No.:CAS No. 107100-64-1)

1-(3-phenylpropyl)piperidin-4-one

Cat. No.: B3045439
CAS No.: 107100-64-1
M. Wt: 217.31 g/mol
InChI Key: YNDYIKOBCFEDAW-UHFFFAOYSA-N
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Description

Overview of the Piperidinone Scaffold in Organic Synthesis

The piperidone scaffold, particularly the 4-piperidone (B1582916) variant, is a cornerstone in medicinal chemistry and organic synthesis. nih.govnih.gov Piperidine (B6355638) rings are ubiquitous structural motifs found in a vast array of natural alkaloids and synthetic pharmaceuticals, making them a privileged scaffold in drug discovery. chemrevlett.com The 4-piperidone structure offers multiple reactive sites, allowing for chemical modifications at the nitrogen atom, the carbonyl group, and the adjacent alpha-carbons, which enables the generation of diverse molecular libraries.

This versatility has established 4-piperidones as crucial building blocks for a range of therapeutic agents. For instance, the 1,4-disubstituted piperidine core is present in the acetylcholinesterase inhibitor Donepezil, a medication used in the management of Alzheimer's disease. nih.gov Furthermore, derivatives of 4-piperidone are key intermediates in the synthesis of potent analgesics, including fentanyl and its analogues. wikipedia.orgwikipedia.org The strategic importance of this scaffold is also highlighted in its use to create curcumin (B1669340) mimics, which are investigated for a variety of biological properties. rsc.orgrsc.org Synthetic strategies like the aza-Michael reaction are employed to efficiently construct substituted 4-piperidone scaffolds for further chemical elaboration. nih.gov

Historical Development and Initial Syntheses of N-Substituted Piperidin-4-ones

The synthesis of piperidin-4-ones has a rich history, with several foundational methods still in use today. One of the earliest and most elegant approaches is the Mannich condensation. This reaction typically involves the condensation of an aromatic aldehyde, a primary amine or ammonia, and a compound with two active methylene (B1212753) groups, such as an ester of acetone (B3395972) dicarboxylic acid, to form the piperidone ring. chemrevlett.com

Another classic and widely used method is the Dieckmann cyclization. researchgate.net This intramolecular condensation of a diester is a key step in the multi-stage synthesis of the 4-piperidone ring. The process generally starts with the Michael addition of a primary amine to two equivalents of an acrylate (B77674) ester, followed by the base-catalyzed cyclization of the resulting aminodicarboxylate ester to yield a β-keto ester. Subsequent hydrolysis and decarboxylation afford the 4-piperidone core. researchgate.net

Once the core 4-piperidone ring is formed, the synthesis of N-substituted derivatives like 1-(3-phenylpropyl)piperidin-4-one is typically achieved through direct N-alkylation. For example, the closely related compound N-phenethyl-4-piperidinone (NPP) can be prepared by reacting 4-piperidinone with phenethyl bromide, often using a phase transfer catalyst to facilitate the reaction. wikipedia.org This straightforward alkylation of the piperidine nitrogen provides a reliable route to a wide array of N-substituted compounds, allowing for systematic modification of the molecule's properties for various research applications, including the development of opioid receptor ligands and other neurologically active agents. nih.govwustl.edunih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO B3045439 1-(3-phenylpropyl)piperidin-4-one CAS No. 107100-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-phenylpropyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-8-11-15(12-9-14)10-4-7-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDYIKOBCFEDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442100
Record name 4-Piperidinone, 1-(3-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107100-64-1
Record name 4-Piperidinone, 1-(3-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 3 Phenylpropyl Piperidin 4 One

N-Alkylation Strategies for Piperidin-4-one Derivatives

N-alkylation represents a direct and widely utilized method for the synthesis of 1-(3-phenylpropyl)piperidin-4-one. This approach involves the reaction of piperidin-4-one with a suitable 3-phenylpropyl electrophile.

Direct Alkylation of 4-Piperidinone with 1-Bromo-3-phenylpropane and Related Electrophiles

The most straightforward N-alkylation method involves the reaction of 4-piperidinone with an alkylating agent such as 1-bromo-3-phenylpropane. sigmaaldrich.comseqens.com This reaction is a classic example of a nucleophilic substitution where the secondary amine of the piperidinone ring attacks the electrophilic carbon of the alkyl halide, displacing the bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, thereby driving the reaction to completion. Common bases used for this purpose include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). sciencemadness.orgchemicalforums.com The choice of electrophile is critical; while 1-bromo-3-phenylpropane is common, other related electrophiles with different leaving groups (e.g., iodide, tosylate) can also be employed, potentially influencing reaction rates and yields. researchgate.net

Optimization of Reaction Parameters: Solvents, Bases, and Temperature Profiles

The efficiency of the N-alkylation of 4-piperidinone is highly dependent on the reaction conditions. A careful selection of solvents, bases, and temperature is crucial for maximizing the yield and minimizing side products.

Solvents: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are often preferred as they can dissolve the reactants and facilitate the SN2 reaction mechanism. researchgate.net In some cases, less polar solvents like dichloromethane (B109758) (DCM) have also been used successfully. chemicalforums.com

Bases: A variety of bases can be employed to scavenge the acid produced during the reaction. Inorganic bases such as potassium carbonate are common and effective. researchgate.netsciencemadness.org Organic bases like triethylamine or N,N-diisopropylethylamine (DIPEA) are also frequently used. sciencemadness.orgresearchgate.net The strength and solubility of the base can influence the reaction kinetics. For instance, stronger bases like sodium hydride (NaH) can be used to deprotonate the piperidinone first, forming a more nucleophilic piperidide anion, which can then react with the alkyl halide. researchgate.net

Temperature: The reaction temperature is another critical parameter. While many N-alkylation reactions can be conducted at room temperature, heating may be necessary to increase the reaction rate, especially with less reactive electrophiles. chemicalforums.comresearchgate.net Microwave irradiation has also been employed to accelerate the reaction, often leading to significantly shorter reaction times. chemicalforums.com

Table 1: Optimization of N-Alkylation Conditions for Piperidin-4-one Derivatives

Parameter Variation Observation
Solvent DMF, Acetonitrile, DCM Polar aprotic solvents generally favor the reaction. chemicalforums.comresearchgate.net
Base K₂CO₃, Et₃N, NaH Choice of base affects reaction rate and work-up. sciencemadness.orgresearchgate.netsciencemadness.org
Temperature Room Temperature to Reflux Higher temperatures can increase reaction rate. chemicalforums.comresearchgate.net
Electrophile Alkyl Bromide, Alkyl Iodide Iodides are generally more reactive than bromides. researchgate.net

Phase Transfer Catalysis in N-Alkylation of Piperidin-4-one

Phase transfer catalysis (PTC) offers a powerful and often more environmentally friendly alternative for the N-alkylation of piperidin-4-one. acsgcipr.org This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase containing an inorganic base and an organic phase containing the piperidinone and alkyl halide). A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the deprotonated piperidinone (or the hydroxide (B78521) ion from the base) from the aqueous phase to the organic phase, where it can react with the alkyl halide. acsgcipr.orgresearchgate.net

This method can offer several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and the potential to carry out the reaction without a solvent. acsgcipr.orgresearchgate.net The efficiency of PTC is influenced by the structure of the catalyst, the nature of the solvent system, and the specific base used. thieme-connect.comcore.ac.uk

Reductive Amination Approaches to Piperidin-4-one Synthesis

Reductive amination provides an alternative and versatile route to this compound and its derivatives. This strategy involves the formation of an imine or enamine intermediate, which is then reduced to the desired amine.

Catalytic Hydrogenation of Enamine Precursors to 1-(3-phenylpropyl)piperidine (B1250883)

One reductive amination approach involves the catalytic hydrogenation of an enamine precursor. Enamines can be formed from the reaction of a ketone with a secondary amine. While not a direct route to the target ketone, this method is crucial for synthesizing the corresponding saturated piperidine (B6355638) ring. For instance, the hydrogenation of N-acyl-2,3-dihydro-4-pyridones can yield 4-piperidones. organic-chemistry.org Catalytic hydrogenation typically employs a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. enamine.netnih.gov Asymmetric hydrogenation using chiral catalysts can also be employed to produce enantiomerically enriched piperidine derivatives. doaj.orgresearchgate.net

Reductive Amination of Ketone Intermediates with Phenylpropylamines

A more direct reductive amination approach involves the reaction of a suitable ketone precursor with 3-phenylpropylamine (B116678). youtube.com For example, a diketone or a keto-aldehyde could be reacted with 3-phenylpropylamine to form an iminium ion intermediate, which is then reduced in situ. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder than sodium borohydride (B1222165) (NaBH₄) and selectively reduce the iminium ion in the presence of the ketone. sciencemadness.orgsciencemadness.orgyoutube.com This method is highly versatile as it allows for the introduction of the N-substituent and the formation of the piperidine ring in a single synthetic operation.

Table 2: Comparison of Synthetic Strategies

Strategy Key Reactants Key Intermediates Advantages
N-Alkylation 4-Piperidinone, 1-Bromo-3-phenylpropane N/A Direct, straightforward
Phase Transfer Catalysis 4-Piperidinone, 1-Bromo-3-phenylpropane, PTC catalyst Ion pair in organic phase Milder conditions, use of inorganic bases
Catalytic Hydrogenation Enamine precursor N/A Can produce saturated piperidines
Reductive Amination Ketone precursor, 3-Phenylpropylamine Iminium ion Versatile, one-pot procedure

Multicomponent and Cyclization Reactions in Piperidinone Scaffold Construction

The efficient assembly of the piperidin-4-one core is a cornerstone of synthesizing this compound. Multicomponent reactions and intramolecular cyclizations represent powerful strategies to achieve this, offering advantages in terms of atom economy and procedural simplicity.

Mannich Reaction Applications in Piperidin-4-one Core Synthesis

The Mannich reaction is a classic and versatile carbon-carbon bond-forming reaction that has been extensively utilized in the synthesis of piperidine and piperidinone-based compounds. researchgate.netru.nl This three-component condensation involves an amine, an aldehyde (like formaldehyde), and a compound containing an active hydrogen atom, such as a ketone. jofamericanscience.org The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the enol form of the ketone to yield a β-amino carbonyl compound, known as a Mannich base. researchgate.net

In the context of this compound, a double Mannich reaction can be envisioned. The synthesis of N-substituted-4-piperidones can be achieved through a one-pot reaction between a primary amine, such as 3-phenylpropan-1-amine, and two molecules of an acetone (B3395972) equivalent with formaldehyde. This approach allows for the direct installation of the 3-phenylpropyl group onto the nitrogen atom of the piperidine ring during its formation.

A notable variation is the nitro-Mannich (or aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine to form a β-nitroamine. researchgate.net This method provides a versatile route to functionalized piperidinones. For instance, a one-pot, three-component reaction catalyzed by proline has been reported for the synthesis of 2-substituted piperidine derivatives, showcasing the potential of organocatalysis in these transformations. daneshyari.com

ReactantsCatalyst/ConditionsProductKey Features
Primary amine, Aldehyde, KetoneAcid or Base catalysisβ-amino carbonyl compound (Mannich base)Three-component, C-C bond formation
Nitroalkane, Imine-β-nitroamineVersatile for functionalized piperidines
4-bromobutanal, Acetone, p-AnisidineProline2-substituted piperidine derivativeOne-pot, three-component, organocatalytic

Intramolecular Cyclization Pathways for Piperidinone Formation

Intramolecular cyclization reactions are fundamental to the formation of the piperidinone ring. The Dieckmann condensation is a prominent example, involving the base-promoted intramolecular cyclization of a diester to form a β-keto ester. This method is widely used for the synthesis of 4-piperidones. ucl.ac.uk

The general strategy involves the preparation of a diester precursor containing the nitrogen atom that will become part of the piperidine ring. For the synthesis of a this compound precursor, one could start with the Michael addition of 3-phenylpropan-1-amine to two equivalents of an acrylate (B77674) ester. The resulting aminodiester can then undergo an intramolecular Dieckmann cyclization using a base like sodium ethoxide to yield the corresponding β-keto ester. Subsequent hydrolysis and decarboxylation would then afford the desired this compound.

Another approach involves the aza-Michael reaction. The piperidine moiety is found in numerous bioactive natural products and marketed drugs, and the aza-Michael reaction provides an atom-efficient method to access these important heterocycles. daneshyari.com

Stereoselective Synthesis and Diastereomeric Control

The introduction of chirality and the control of diastereoselectivity are crucial aspects in the synthesis of complex piperidin-4-one derivatives, as different stereoisomers can exhibit distinct biological activities.

Strategies for Asymmetric Synthesis of Chiral Piperidin-4-one Analogs

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. nih.gov Various strategies have been developed to achieve this in the context of piperidin-4-one synthesis.

One effective method involves the use of a chiral auxiliary . For instance, Davies' chiral auxiliary has been employed to induce an asymmetric Michael addition in the synthesis of enantiopure piperidin-2,4-diones. ucl.ac.uk This approach involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction.

Chiral catalysts offer another powerful tool for asymmetric synthesis. Proline and its derivatives have emerged as effective organocatalysts in asymmetric Mannich reactions, leading to the formation of chiral piperidine derivatives with high enantioselectivity. researchgate.net For example, a highly enantioselective Michael addition of dimethyl malonate to a nitrostyrene (B7858105) can provide a chiral nitro diester, which can then be used in a three-component cascade coupling to assemble a functionalized piperidinone skeleton in one pot. nih.gov

Furthermore, the stereochemistry at specific positions can be established through methods like the Corey-Bakshi-Shibata (CBS) reduction. nih.gov

StrategyMethodApplication
Chiral AuxiliaryDavies' chiral auxiliaryAsymmetric Michael addition for piperidin-2,4-diones. ucl.ac.uk
Chiral CatalystProlineAsymmetric Mannich reactions for chiral piperidines. researchgate.net
Stereoselective ReductionCBS ReductionEstablishment of specific stereocenters. nih.gov

Control of Diastereoselectivity in Complex this compound Derivatives

In molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. In the synthesis of complex this compound derivatives, this can be achieved through various means.

A notable example is the use of a base-catalyzed, dynamic crystallization-driven process. In one reported synthesis, a cis-piperidone was epimerized to the desired trans isomer, which could then be directly crystallized from the reaction mixture in high yield and purity. nih.gov This demonstrates how thermodynamic control can be leveraged to obtain a single diastereomer.

The choice of reagents and reaction conditions can also significantly influence diastereoselectivity. For instance, the first asymmetric synthesis of trans-3,4-dimethyl-4-arylpiperidines was achieved through a stereoselective anti-SN2' cuprate (B13416276) displacement of a derived allylic phosphonate, followed by a trans-selective methylation. nih.gov Such substrate-controlled and reagent-controlled strategies are essential for the selective synthesis of complex piperidine derivatives.

Chemical Transformations and Derivatization of 1 3 Phenylpropyl Piperidin 4 One

Reactivity of the Piperidin-4-one Carbonyl Moiety

The ketone functional group at the 4-position of the piperidine (B6355638) ring is a primary site for various chemical reactions, enabling the introduction of new functionalities and the construction of more complex molecular architectures.

Nucleophilic Additions to the Ketone Group

The carbonyl carbon of 1-(3-phenylpropyl)piperidin-4-one is electrophilic and readily undergoes nucleophilic attack. A variety of nucleophiles can be employed to generate a range of derivatives. For instance, reaction with organometallic reagents such as Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols.

Similarly, the addition of cyanide, often from a source like trimethylsilyl (B98337) cyanide, would yield a cyanohydrin. This intermediate can be further hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol, significantly expanding the synthetic utility of the parent ketone.

Condensation Reactions Involving the Alpha-Hydrogens (e.g., Knoevenagel Condensation)

The hydrogen atoms on the carbons adjacent (alpha) to the carbonyl group exhibit enhanced acidity and can be removed by a base to form an enolate. This enolate is a key intermediate in various condensation reactions. The Knoevenagel condensation is a prominent example, involving the reaction of the ketone with an active methylene (B1212753) compound in the presence of a weak base, such as piperidine or pyrrolidine (B122466). wikipedia.orgjuniperpublishers.com This reaction typically results in the formation of an α,β-unsaturated ketone after a dehydration step. wikipedia.org

The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) and the reaction conditions can influence the product outcome. nih.govresearchgate.net For example, using piperidine as a catalyst in the reaction of an aldehyde with an active methylene compound like thiobarbituric acid in ethanol (B145695) can lead to the formation of a conjugated enone. wikipedia.org The reaction mechanism often involves the formation of an iminium ion intermediate when a secondary amine catalyst like piperidine is used. sci-hub.se

Reactant 1Reactant 2Catalyst/SolventProduct Type
2-methoxybenzaldehydeThiobarbituric acidPiperidine/EthanolEnone wikipedia.org
2-(1-phenylvinyl)benzaldehydeMalonatesPiperidine, AcOH/BenzeneBenzylidene malonate nih.gov
AldehydesEthyl cyanoacetatePiperidineHexasubstituted cyclohexeneamines researchgate.net
Aryl aldehydesThiazolidine-2,4-dionePiperidine or Pyrrolidine/Ethanol(Z)-5-arylmethylenethiazolidine-2,4-diones juniperpublishers.com

Carbonyl Reduction and Subsequent Transformations

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(3-phenylpropyl)piperidin-4-ol. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The resulting hydroxyl group can then be further functionalized.

For instance, the alcohol can undergo esterification or etherification reactions. It can also serve as a leaving group after conversion to a tosylate or mesylate, facilitating nucleophilic substitution reactions at the C-4 position. A related compound, N-phenethyl-4-piperidinone, is reduced with sodium borohydride to produce 4-anilino-N-phenethylpiperidine as an intermediate in the synthesis of fentanyl. wikipedia.org

Transformations at the Piperidine Nitrogen Atom

The tertiary nitrogen atom in the piperidine ring is a nucleophilic and basic center, providing another avenue for derivatization.

N-Alkylation and N-Acylation of this compound Derivatives

While the nitrogen of this compound is already substituted, derivatization at the nitrogen is a key step in the synthesis of related piperidinones. For example, N-phenethyl-4-piperidinone can be prepared by the N-alkylation of 4-piperidinone with phenethyl bromide. wikipedia.orgjocpr.com This reaction is often carried out in the presence of a base to neutralize the hydrogen bromide formed. researchgate.net

Similarly, N-acylation can be performed on precursor piperidines. For instance, reacting 4-anilino-N-phenethylpiperidine with propionyl chloride yields fentanyl, demonstrating an N-acylation step. wikipedia.org

Starting MaterialReagentProduct
4-PiperidinonePhenethyl bromideN-Phenethyl-4-piperidinone wikipedia.orgjocpr.com
PiperidineAlkyl bromide/iodideN-Alkylpiperidinium salt researchgate.net
4-Anilino-N-phenethylpiperidinePropionyl chlorideFentanyl wikipedia.org
3-Phenylpiperidine-2,6-dione1,4-Dibromobutane or 1,3-Dibromopropane1-(Alkyl)-3-phenylpiperidine-2,6-diones nih.gov

Formation of Quaternary Ammonium (B1175870) Salts

The tertiary nitrogen atom of this compound and its derivatives can react with alkyl halides to form quaternary ammonium salts. nih.govsrce.hrresearchgate.net This reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. nih.gov The resulting quaternary ammonium salts have a permanent positive charge on the nitrogen atom, which can alter the molecule's physical and biological properties.

The synthesis of these salts is often achieved by reacting the tertiary amine with an alkyl halide, sometimes in a solvent like acetone (B3395972) or acetonitrile (B52724). researchgate.netsrce.hr The yields of such reactions can be influenced by the basicity of the nitrogen atom and the nature of the alkyl halide. srce.hr Quaternary ammonium salts of various heterocyclic compounds have been synthesized and characterized for their potential applications. nih.govresearchgate.netnih.gov

Functionalization of the Phenylpropyl Side Chain

The phenylpropyl side chain of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into reactions involving the aromatic ring and those targeting the propyl aliphatic linker. Such modifications are pivotal in structure-activity relationship (SAR) studies, allowing for the fine-tuning of the compound's physicochemical and pharmacological properties.

Aromatic Ring Substitution Reactions

The phenyl group of the this compound moiety is susceptible to electrophilic aromatic substitution (EAS) reactions. The specific reaction conditions and the directing effects of the alkyl substituent attached to the ring influence the position and nature of the resulting functionalization. Common EAS reactions applicable to this scaffold include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The piperidin-4-one moiety, being a tertiary amine, is likely to be protonated under these strongly acidic conditions, forming an ammonium salt. This would make the entire N-alkyl group electron-withdrawing, directing incoming electrophiles to the meta position of the phenyl ring. However, the reaction conditions must be carefully controlled to avoid oxidation of the piperidine ring or other side reactions.

Halogenation: Direct halogenation of the phenyl ring with bromine or chlorine typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3), respectively. These reactions would also be expected to yield a mixture of ortho- and para-substituted products, with the para-isomer often predominating due to steric hindrance from the propyl chain.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for forming new carbon-carbon bonds on an aromatic ring. However, these reactions are often incompatible with substrates containing basic nitrogen atoms, as the Lewis acid catalyst can coordinate with the nitrogen, deactivating the catalyst and the aromatic ring towards electrophilic attack. Protection of the piperidine nitrogen or the use of alternative synthetic strategies may be necessary to achieve successful Friedel-Crafts functionalization of this compound.

While specific examples of aromatic substitution on this compound are not extensively documented in the literature, the principles of electrophilic aromatic substitution on similar phenylalkylamines provide a strong basis for predicting these transformations. The electronic nature of the piperidine substituent and the reaction conditions will be critical determinants of the regioselectivity and yield of these reactions.

Modifications of the Propyl Aliphatic Linker

The three-carbon aliphatic chain connecting the phenyl and piperidinone rings provides additional opportunities for structural diversification. Functionalization can occur at any of the three carbon atoms, although the benzylic position (the carbon adjacent to the phenyl ring) and the carbon adjacent to the piperidine nitrogen are often the most reactive.

Research on analogous compounds, such as 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, has demonstrated the feasibility of introducing substituents at the C2 and C3 positions of the phenylpropyl side chain. nih.gov These modifications can significantly impact the molecule's biological activity by altering its conformation, polarity, and steric profile. nih.gov

Hydroxylation: Introduction of a hydroxyl group onto the propyl chain can be achieved through various synthetic methods. For instance, benzylic hydroxylation can sometimes be accomplished using specific oxidizing agents. Alternatively, a more controlled approach would involve the synthesis of a precursor with a functional group that can be converted to a hydroxyl group, such as a ketone or an alkene.

Alkylation and Amination: The synthesis of analogs with alkyl or amino groups on the propyl linker has been reported for related piperazine (B1678402) compounds. nih.gov These are typically prepared through multi-step sequences involving the coupling of the piperidine or piperazine core with a suitably functionalized phenylpropyl synthon. For example, the synthesis of a 2-methyl-3-phenylpropyl analog was achieved by the reduction of an amide precursor. nih.gov Similarly, 2-amino derivatives have been prepared from corresponding precursors, highlighting the possibility of introducing nitrogen-containing functional groups onto the propyl chain. nih.gov

The table below summarizes the synthesis of various substituted phenylpropyl piperazine analogs, which serve as valuable models for the potential derivatization of this compound.

Position of Substitution on Propyl ChainSubstituentSynthetic PrecursorReference
2Methyl1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(2-methyl-3-oxo-3-phenylpropanoyl)piperazine nih.gov
2Methoxy (B1213986)(S)-1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxy-3-phenylpropanoyl)piperazine nih.gov
2Amino(R)-N'-(tert-Butoxycarbonyl)-N-(1-benzyl-2-(1-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperazin-4-yl)ethyl)hydrazine-1-carboxamide nih.gov

These examples underscore the chemical tractability of the propyl linker for introducing a variety of functional groups, which can be instrumental in exploring the structure-activity relationships of this compound derivatives.

Structural Elucidation and Conformational Analysis of 1 3 Phenylpropyl Piperidin 4 One

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of 1-(3-phenylpropyl)piperidin-4-one. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively offer a complete profile of the molecule's structure.

While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on established principles and data from analogous structures such as N-phenethyl-4-piperidinone and other substituted piperidones. wikipedia.orgnih.govrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the phenylpropyl substituent and the piperidine (B6355638) ring. The aromatic protons of the phenyl group are expected to appear as a multiplet in the range of δ 7.20-7.40 ppm. The three methylene (B1212753) groups of the propyl chain would likely present as triplets, with the benzylic protons (adjacent to the phenyl ring) resonating around δ 2.65 ppm, the protons adjacent to the piperidine nitrogen around δ 2.50 ppm, and the central methylene protons appearing as a multiplet around δ 1.85 ppm. The protons on the piperidine ring are expected to show two sets of signals, corresponding to the methylene groups adjacent to the nitrogen (C2/C6) and those adjacent to the carbonyl group (C3/C5). These would likely appear as multiplets around δ 2.80 ppm and δ 2.45 ppm, respectively.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon (C4) in the downfield region, expected around δ 208-210 ppm. The carbons of the phenyl ring would resonate in the aromatic region (δ 126-142 ppm). The aliphatic carbons of the piperidine ring and the propyl chain would appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H7.20-7.40 (m)126.0, 128.5, 128.6
Phenyl C (quaternary)-142.0
Piperidine C2/C6-H~2.80 (m)~53.0
Piperidine C3/C5-H~2.45 (m)~41.0
Propyl N-CH₂~2.50 (t)~58.0
Propyl Ph-CH₂~2.65 (t)~33.5
Propyl -CH₂-~1.85 (m)~28.5
Carbonyl C4-~209.0

Note: These are predicted values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The most prominent feature would be a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone group within the piperidine ring, typically appearing in the range of 1715-1725 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N stretching of the tertiary amine.

Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ketone)Stretching1715 - 1725 (Strong)
C-H (Aromatic)Stretching3000 - 3100 (Medium)
C-H (Aliphatic)Stretching2850 - 3000 (Medium)
C-N (Tertiary Amine)Stretching1050 - 1250 (Medium-Weak)
C=C (Aromatic)Stretching1450 - 1600 (Medium)

Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment.

Mass spectrometry is a critical tool for determining the molecular weight and confirming the molecular formula of this compound. The compound has a molecular formula of C₁₅H₂₁NO, corresponding to a monoisotopic mass of approximately 231.1623 g/mol . High-resolution mass spectrometry would be able to confirm this exact mass, thereby validating the molecular formula.

The electron ionization (EI) mass spectrum would likely show a discernible molecular ion peak (M⁺) at m/z 231. The fragmentation pattern is expected to be influenced by the cleavage of the phenylpropyl chain. A prominent fragment would likely correspond to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from benzylic cleavage. Other significant fragments could arise from the loss of the entire propyl chain or from cleavages within the piperidine ring.

Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₅H₂₁NO
Calculated Monoisotopic Mass231.1623 u
Expected Molecular Ion (M⁺)m/z 231
Key Expected Fragmentsm/z 91 (Tropylium ion)

X-ray Crystallography for Solid-State Structure Determination

Although a specific crystal structure for this compound is not publicly available, its solid-state conformation and intermolecular interactions can be inferred from studies on related piperidin-4-one derivatives. chemrevlett.comnih.gov

Based on extensive studies of piperidin-4-one systems, the piperidine ring in this compound is strongly predicted to adopt a chair conformation in the solid state. chemrevlett.com This conformation minimizes torsional and steric strain, representing the most stable arrangement for the six-membered ring. The large 3-phenylpropyl substituent on the nitrogen atom would likely occupy an equatorial position to reduce steric hindrance. Without experimental data, specific puckering parameters cannot be determined.

In the solid state, the crystal packing of this compound would be stabilized by a network of intermolecular forces. The carbonyl oxygen atom is a potent hydrogen bond acceptor and would likely participate in weak C–H⋯O hydrogen bonds with protons from the piperidine or propyl chains of adjacent molecules.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in chemical characterization, providing fundamental insight into the elemental makeup of a sample. It is employed to empirically validate the chemical formula of a newly synthesized compound by comparing experimentally determined elemental percentages with calculated theoretical values. This verification is crucial for confirming that the intended molecular structure has been successfully obtained.

The most common method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis. In this procedure, a small, precisely weighed sample of the substance is combusted in an excess of oxygen. The resulting gaseous products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are collected and measured. From the masses of these products, the original mass percentages of carbon, hydrogen, and nitrogen in the sample are calculated.

For this compound, the identity and purity are confirmed if the experimental values from such an analysis closely match the theoretical percentages derived from its molecular formula, C₁₄H₁₉NO. A significant deviation between the experimental and calculated values would suggest the presence of impurities or that an incorrect compound was synthesized. While specific experimental data from research literature is not always publicly detailed, the theoretical values provide a critical reference for any laboratory synthesis and analysis of this compound.

The calculated elemental composition for this compound is presented below. Researchers would typically find that their experimental results for Carbon, Hydrogen, and Nitrogen are within ±0.4% of these calculated values, which is a generally accepted margin for confirming the elemental composition of a pure compound.

Table 1: Calculated Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Molar Mass Contribution ( g/mol )Theoretical Percentage (%)
CarbonC12.011168.15477.38%
HydrogenH1.00819.1528.81%
NitrogenN14.00714.0076.45%
OxygenO15.99915.9997.36%
Total C₁₄H₁₉NO 217.312 100.00%

Note: The data in this table represents the theoretical calculated values based on the molecular formula. Experimental values obtained through combustion analysis are compared against this data for verification.

Computational Chemistry and Theoretical Studies on 1 3 Phenylpropyl Piperidin 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-(3-phenylpropyl)piperidin-4-one, DFT can provide significant insights into its fundamental chemical characteristics.

Prediction of Electronic Structure, Molecular Orbitals, and Charge Distribution

DFT calculations can be employed to determine the electronic structure of this compound. These calculations would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

The charge distribution across the molecule can also be mapped, indicating which atoms carry partial positive or negative charges. This information is vital for understanding intermolecular interactions. For instance, in related N-substituted-4-piperidone curcumin (B1669340) analogs, DFT calculations have been used to correlate electronic properties with electrochemical behavior. mdpi.com

Table 1: Predicted Electronic Properties of this compound (Illustrative)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy unoccupied orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability.
Dipole Moment2.8 DA measure of the overall polarity of the molecule, influencing solubility and intermolecular forces.

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific experimental or higher-level computational studies would be required for precise values.

Identification of Reactive Sites and Electrostatic Potentials

A Molecular Electrostatic Potential (MEP) map can be generated from DFT calculations. This map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. The MEP is a valuable tool for identifying reactive sites for both electrophilic and nucleophilic attacks. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for electrophilic interaction. The nitrogen atom's lone pair also contributes to the nucleophilic character of the molecule. The aromatic ring can also participate in various electrophilic substitution reactions.

Molecular Dynamics and Conformational Sampling

Simulation of Conformational Landscapes and Flexibility

MD simulations model the movement of atoms and molecules over time, governed by the forces between them. For this compound, these simulations would reveal the accessible conformations of the piperidine (B6355638) ring, which typically exists in a chair or boat conformation. acs.org The orientation of the phenylpropyl group relative to the piperidine ring would also be explored. The flexibility of the propyl chain allows for a wide range of spatial arrangements of the phenyl group. Studies on related N-acylpiperidines have shown that pseudoallylic strain can significantly influence the conformational preference of substituents on the piperidine ring. nih.govacs.org

Prediction of Preferred Conformations in Different Environments

The preferred conformation of a molecule can be influenced by its environment. MD simulations can be performed in various solvents (e.g., water, octanol) to mimic different biological environments. In a polar solvent like water, the molecule might adopt a conformation that maximizes the exposure of its polar groups (the carbonyl and nitrogen) to the solvent. In a nonpolar environment, a more compact conformation that minimizes exposed polar surfaces might be favored. Understanding these preferences is crucial for predicting how the molecule will behave in a biological system.

Table 2: Predicted Conformational Preferences of this compound (Illustrative)

ConformationRelative Energy (kcal/mol) in VacuumKey Dihedral Angles (°)
Chair (Equatorial Phenylpropyl)0.0C2-N1-C6-C5: ~55
Chair (Axial Phenylpropyl)+2.5C2-N1-C6-C5: ~-55
Twist-Boat+5.0Varies

Note: This table presents a simplified, illustrative view. The actual conformational landscape is more complex and would be represented by a potential energy surface.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a receptor, such as a protein. This is particularly relevant in drug discovery. Given that piperidin-4-one derivatives are known to possess a range of pharmacological activities, including anticancer and anti-HIV properties, it is conceivable that this compound could be investigated as a ligand for various biological targets. nih.govacs.org

Docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity. These simulations can predict the most likely binding pose and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, molecular modeling of fentanyl analogs, which share the N-substituted piperidine core, has been instrumental in understanding their interactions with opioid receptors. nih.govresearchgate.net

Prediction of Binding Modes and Interactions with Theoretical Molecular Targets

The process involves preparing the 3D structure of the ligand, this compound, and the target protein. The ligand's geometry is typically optimized using methods like Density Functional Theory (DFT) to find its lowest energy conformation. The protein structure is often obtained from crystallographic data. Docking software then systematically explores various binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding energy.

For a compound like this compound, key interactions with a hypothetical receptor could involve:

Hydrogen Bonding: The ketone group at the 4-position of the piperidine ring can act as a hydrogen bond acceptor. The nitrogen atom in the piperidine ring can also participate in hydrogen bonding, depending on its protonation state.

Hydrophobic Interactions: The phenylpropyl group provides a significant hydrophobic region that can interact with nonpolar pockets within a protein's active site.

A hypothetical docking study of this compound with a target protein might yield data such as the binding energy (in kcal/mol) and the specific amino acid residues involved in the interactions. For instance, studies on similar molecules like N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have successfully used molecular docking to understand their binding to Aurora-A kinase, a cancer target. nih.gov

Table 1: Hypothetical Binding Interactions of this compound with a Theoretical Protein Target

Interaction TypeLigand Group InvolvedPotential Interacting Residue (Example)
Hydrogen Bond (Acceptor)C=O at piperidine-4 positionTYR, SER, THR
HydrophobicPhenyl ring, propyl chainLEU, ILE, VAL, PHE
Pi-AlkylPhenyl ringALA, VAL, LEU

Ligand-Protein Interaction Profiling for Structure-Based Design

Building upon the prediction of binding modes, ligand-protein interaction profiling is a crucial step in structure-based drug design. This involves a detailed analysis of the binding interactions to guide the modification of the ligand to improve its potency and selectivity. While no specific studies on this compound are available, the principles can be illustrated using research on related compounds.

For example, a study on 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one utilized molecular docking to investigate its interactions with the 4ey7 protein. nih.gov Such studies generate interaction diagrams that visually represent the binding mode, highlighting key hydrogen bonds, hydrophobic contacts, and other forces. This information is invaluable for medicinal chemists. If a particular interaction is found to be crucial for binding, the ligand can be modified to enhance this interaction. Conversely, if a part of the molecule is exposed to the solvent or makes unfavorable contacts, it can be altered or replaced.

The process of structure-based design is iterative. A compound is docked, its interactions are profiled, new derivatives are designed and synthesized, and then these new compounds are experimentally tested and computationally docked to evaluate the design strategy's success. This cycle continues until a compound with the desired biological activity is obtained.

Computational Spectroscopy

Computational methods are also instrumental in predicting and interpreting the spectroscopic properties of molecules. This can aid in the structural elucidation and characterization of compounds like this compound.

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. The theoretical prediction of NMR chemical shifts can be a powerful tool for assigning experimental spectra and confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular and reliable approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.gov

The process involves first optimizing the molecular geometry of this compound at a suitable level of theory. Then, the GIAO calculation is performed on the optimized structure to obtain the isotropic shielding values for each nucleus (e.g., ¹³C and ¹H). These shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

While specific GIAO calculations for this compound are not present in the searched literature, studies on other piperidine derivatives have demonstrated the accuracy of this method. For instance, a theoretical and experimental NMR study of 4-(1-pyrrolidinyl)piperidine (B154721) utilized DFT calculations to predict its ¹H and ¹³C chemical shifts. researchgate.net

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound using the GIAO Method

Atom Position (Hypothetical Numbering)Predicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Piperidine C2/C6~50-60~2.5-3.5
Piperidine C3/C5~35-45~2.0-3.0
Piperidine C4 (C=O)~205-215-
Propyl Cα~55-65~2.5-3.5
Propyl Cβ~25-35~1.5-2.5
Propyl Cγ~30-40~2.5-3.5
Phenyl C (ipso)~140-150-
Phenyl C (ortho)~128-138~7.0-7.5
Phenyl C (meta)~128-138~7.0-7.5
Phenyl C (para)~125-135~7.0-7.5

Note: These are estimated values based on typical chemical shifts for similar structural motifs and are for illustrative purposes only.

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can be used to predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. researchgate.net

Similar to NMR prediction, the first step is to obtain the optimized geometry of the molecule. Following this, a frequency calculation is performed. This not only provides the vibrational frequencies but also confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

Computational studies on various piperidin-4-one derivatives have successfully employed DFT for vibrational analysis. nih.govresearchgate.netresearchgate.netnih.gov For this compound, key vibrational modes would include:

C=O stretch: A strong, characteristic band in the IR spectrum, typically around 1715 cm⁻¹.

C-N stretch: Vibrations of the piperidine ring nitrogen.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations.

Ring vibrations: Vibrations of the piperidine and phenyl rings.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H stretch3100-3000MediumStrong
Aliphatic C-H stretch3000-2850Medium-StrongMedium-Strong
C=O stretch1725-1705StrongMedium
C-N stretch1250-1020MediumWeak
Aromatic C=C stretch1600-1450MediumStrong

Note: These are generalized frequency ranges and are for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Role of 1 3 Phenylpropyl Piperidin 4 One As a Synthetic Intermediate

Precursor in the Synthesis of Substituted Piperidine (B6355638) Derivatives

The 1-(3-phenylpropyl)piperidin-4-one scaffold is an ideal starting point for the synthesis of various substituted piperidine derivatives. The piperidone moiety can be readily transformed into other functional groups, and the N-substituent can be modified to modulate the physicochemical properties of the final compounds.

A fundamental transformation of this compound is its conversion to 4-aminopiperidine (B84694) derivatives through reductive amination. This reaction involves the initial condensation of the ketone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

The general reaction scheme is as follows:

Step 1 (Imine/Enamine Formation): The ketone at the C-4 position of this compound reacts with an amine (R-NH₂) to form a hemiaminal, which then dehydrates to an imine or a more stable enamine.

Step 2 (Reduction): A reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), is used to reduce the iminium ion or enamine, yielding the 4-aminopiperidine product.

This method is widely employed for creating libraries of compounds for drug discovery. For instance, the reductive amination of N-Boc-piperidin-4-one with various anilines is a key step in the synthesis of N-phenylpiperidin-4-amine scaffolds, which are precursors to a range of biologically active molecules. researchgate.net This established methodology is directly applicable to this compound for the generation of novel 4-amino derivatives.

The this compound structure serves as a scaffold that can be further elaborated into more complex molecules. While the primary focus is often on the C-4 position, the piperidine nitrogen allows for the introduction of a wide variety of substituents, influencing the compound's biological activity, selectivity, and pharmacokinetic properties. researchgate.net

In the development of dopamine (B1211576) transporter (DAT) ligands, for example, extensive structure-activity relationship (SAR) studies have been conducted on piperidine-based scaffolds. nih.gov Analogous to the subject compound, researchers have synthesized series of molecules by modifying the N-benzyl group of a core piperidine structure. These modifications demonstrate how tuning the N-substituent is a critical strategy in medicinal chemistry.

Below is a table illustrating representative modifications on related N-substituted piperidine scaffolds and their impact on biological activity, a strategy directly applicable to derivatives of this compound.

Base ScaffoldN-Substituent ModificationResulting Compound ClassBiological TargetReference
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidineIntroduction of 4'-alkenyl and 4'-alkynyl groups on the benzyl (B1604629) ringN-Substituted Piperidine AnalogsDopamine Transporter (DAT) nih.gov
N-Boc-piperidin-4-amineAlkylation with bromoacetonitrile (B46782) or 2-iodoethanolN-Alkylated PiperidinesGeneral Scaffolds researchgate.net
N-Boc-piperidin-4-amineAza-Michael addition with acrylonitrileN-Propionitrile PiperidinesGeneral Scaffolds researchgate.net

These examples underscore the utility of the piperidine nitrogen as a handle for derivatization, allowing chemists to systematically explore chemical space and optimize molecular properties.

Building Block for Novel Heterocyclic Architectures

The inherent functionality of this compound makes it an excellent building block for constructing more intricate heterocyclic systems, including spirocyclic and fused-ring structures.

The ketone at the C-4 position is a key feature that enables the synthesis of spiro-heterocyclic compounds, where the C-4 carbon of the piperidine ring serves as the single atom connecting two rings. A common synthetic strategy involves the condensation of the piperidone with a bifunctional reagent.

For example, the Pictet-Spengler reaction of a tryptamine (B22526) derivative with this compound could lead to the formation of spiro[piperidine-4,1'-pyrido[3,4-b]indoles]. Similarly, reactions with substituted 2-aminoindoles can yield spiro[indoline-3,4'-piperidine] (B44651) derivatives. google.commanchesterorganics.com These spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures.

The table below lists examples of spiro-piperidine systems, illustrating the versatility of the piperidin-4-one core in their synthesis.

Piperidone PrecursorReactantResulting Spiro-SystemReference
1'-Methylspiro[indoline-3,4'-piperidine]Fluorobenzene1-(4-fluorophenyl)-1'-methylspiro[indoline-3,4'-piperidine] google.com
N/AN/ASpiro[indoline-3,4'-piperidin]-2-one manchesterorganics.comnih.gov
N/AN/A1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one bldpharm.com

Beyond spirocycles, this compound can be used to construct fused and bridged bicyclic systems. nih.gov These structures are formed when two rings share two or more common atoms. The ketone and adjacent methylene (B1212753) groups (at C-3 and C-5) of the piperidone ring provide the necessary reactive sites for annulation reactions.

For instance, a Robinson annulation sequence, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, could be employed. Reacting this compound with an α,β-unsaturated ketone like methyl vinyl ketone would lead to the formation of a fused six-membered ring, resulting in a decahydroquinoline-type structure.

Synthetic strategies that lead to bicyclic piperidines are highly valuable for creating novel chemical matter with defined three-dimensional geometries. rsc.orgacs.org The synthesis of an array of pyridyl-substituted fused bicyclic piperidines highlights the importance of such scaffolds in medicinal chemistry. nih.gov

Intermediate in the Design and Synthesis of Specific Classes of Ligands

Piperidin-4-one derivatives are well-established intermediates in the synthesis of a multitude of pharmacologically active agents. nih.gov The this compound scaffold, in particular, combines features found in potent and selective ligands for various biological targets. The "3-phenylpropyl" moiety is a known pharmacophore that can confer affinity for certain receptors and transporters.

A prominent example is in the development of ligands for the dopamine transporter (DAT), which are investigated for the treatment of neuropsychiatric disorders. The GBR series of compounds, such as GBR 12935 (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine), are potent DAT inhibitors. Research has shown that piperidine analogues can be designed based on this piperazine (B1678402) scaffold. nih.gov In these efforts, the 1-(3-phenylpropyl)piperidine (B1250883) moiety would be a key structural element, making this compound a logical and crucial starting material for the synthesis of novel DAT ligands.

The table below showcases specific ligands or ligand classes where a piperidine core, often derived from a piperidone, is essential for activity.

Ligand Class / CompoundTherapeutic Area / TargetRole of Piperidine CoreReference
Analogs of GBR 12935Dopamine Transporter (DAT) InhibitorsCore scaffold providing the necessary geometry for transporter binding. nih.gov
Curcumin (B1669340) MimicsAnticancer, Anti-inflammatoryThe 3,5-bis(ylidene)-4-piperidone scaffold mimics the active structure of curcumin. semanticscholar.orgrsc.org
Fentanyl and AnalogsOpioid Receptor AgonistsN-phenethyl-4-anilinopiperidine, derived from N-phenethyl-4-piperidone, is the core structure.N/A

The versatility of this compound as a synthetic intermediate ensures its continued importance in the quest for new therapeutic agents and complex molecular architectures.

Contribution to Dopamine Transporter Ligand Development

The 1-(3-phenylpropyl)piperidine framework is a key structural element in a class of potent and selective dopamine transporter (DAT) ligands. The parent compound for many of these explorations is GBR 12909, a diaryl-substituted piperazine, and its piperidine analogs. Researchers have systematically modified the 1-(3-phenylpropyl)piperidine moiety to understand and optimize the structure-activity relationships (SAR) for DAT binding and inhibition of dopamine reuptake.

In the quest for more selective DAT ligands, a series of analogs based on the 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine structure have been synthesized and evaluated. nih.gov These studies have demonstrated that the 1-(3-phenylpropyl)piperidine portion of the molecule is critical for high-affinity binding to the dopamine transporter. longdom.org For instance, the piperidine analog O-526, which is 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine, was found to retain high affinity for the dopamine transporter, comparable to the potent piperazine-based ligand GBR 12909. longdom.org This highlighted that only one of the nitrogen atoms in the original GBR structure is essential for this high-affinity binding. longdom.org

Further SAR studies have delved into modifying the N-benzyl moiety of related piperidine analogs. By introducing various substituents at the 4'-position of the phenyl ring of the benzyl group, such as alkyl, alkenyl, and alkynyl groups, researchers have been able to modulate the potency of these compounds as DAT ligands. nih.gov For example, a vinyl substitution at this position resulted in a particularly potent compound. nih.gov These investigations underscore the synthetic utility of the this compound scaffold in generating a diverse library of compounds for probing the dopamine transporter.

Additionally, research into novel 3-aminomethyl- and 4-aminopiperidine analogs of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) has shown that modifications to the central piperidine ring can influence the selectivity of these ligands for the dopamine transporter over other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET). oas.org These findings demonstrate that even subtle structural changes to the core piperidine structure, which can be derived from this compound, can significantly impact the biological activity profile of the resulting ligands. oas.org

Role in the Synthesis of Opioid Analogs and Related Compounds

The 1-(3-phenylpropyl)piperidine skeleton is also a valuable pharmacophore in the design and synthesis of opioid receptor ligands. While the direct synthesis of well-known opioids from this compound is not as prominently documented as for some other precursors like N-phenethyl-4-piperidinone (NPP) in the synthesis of fentanyl, the structural motif is present in various potent opioid receptor modulators. bg.ac.rsunodc.org

Research has explored the synthesis of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, where the N-substituent can be a phenylpropyl group. acs.org These compounds have been investigated for their opioid receptor antagonist properties. For example, the N-phenylpropyl analog of 3-methyl-4-(3-hydroxyphenyl)piperidine was found to be a potent and pure opioid receptor antagonist at the µ, δ, and κ receptors. acs.org The synthesis of such compounds often involves the reductive amination of a suitable piperidine derivative with 3-phenylpropanal, a reaction that highlights the utility of the 1-(3-phenylpropyl)piperidine moiety in generating opioid receptor ligands. acs.org

Furthermore, the synthesis of potential analgesics within the 3-substituted 4-phenylpiperidine (B165713) series has been described. nih.gov Although the specific compounds synthesized, such as 1-methyl-3-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-piperidinol, showed weak activity in preliminary pharmacological tests, this line of research demonstrates the continued interest in the 1-(3-phenylpropyl)piperidine scaffold for developing new analgesic agents. nih.gov The design of novel, highly potent, and selective µ-opioid receptor agonists has also been based on piperidine analogs, underscoring the versatility of this core structure in opioid research. nih.gov

Structure Activity Relationship Sar Studies of 1 3 Phenylpropyl Piperidin 4 One Derivatives

Systematic Modification of the Piperidine (B6355638) Ring

The piperidine ring is a common motif in pharmacologically active compounds, and its conformation and substitution patterns are critical for biological activity. ijnrd.org Alterations to this core structure can significantly impact binding affinity and selectivity.

The six-membered piperidine ring is considered an optimal heterocyclic ring for certain biological activities. nih.gov Changing the ring size or replacing the carbon atoms with other heteroatoms can drastically alter the compound's properties.

For instance, in studies of piperine (B192125) analogs, which contain a piperidine moiety, it was observed that the six-membered ring was associated with maximum inhibitory activity against monoamine oxidase (MAO) enzymes. nih.gov When the piperidine ring was exchanged for a cyclohexanamine group in one piperine derivative, the activity was significantly reduced. nih.gov Similarly, introducing an oxygen atom at the 4-position of the piperidine ring (creating a morpholine-like structure) also led to a notable decrease in activity. nih.gov

While direct studies on 1-(3-phenylpropyl)piperidin-4-one are limited, these findings suggest that both the ring size and the integrity of the carbocyclic nature of the piperidine are important. Contraction to a five-membered pyrrolidine (B122466) ring or expansion to a seven-membered ring would alter the bond angles and the spatial orientation of the substituents, likely disrupting optimal interactions with a target protein. The introduction of a heteroatom like oxygen (morpholine analog) would change the ring's polarity and hydrogen bonding capacity, which could also be detrimental to activity. nih.gov

Table 1: Effect of Piperidine Ring Analogs on Biological Activity (Based on Piperine Derivatives)

Ring Modification Effect on Activity Rationale
Six-membered Piperidine Optimal Activity Favorable conformation and size for target binding.
Cyclohexanamine Reduced Activity Altered ring pucker and nitrogen basicity.

| Morpholine (Oxygen at C4) | Reduced Activity | Introduction of oxygen changes polarity and conformation. |

The placement and stereochemistry of substituents on the piperidine ring are critical determinants of a molecule's interaction with its biological target. The rigid structure of molecules like morphine has served as a template for understanding the importance of the piperidine ring's orientation relative to other parts of a molecule. nih.gov

In a series of sulfonamide derivatives with anticancer properties, the presence of a methyl group on the piperidine ring at either the 3- or 4-position was shown to confer the highest activity. ajchem-a.com This suggests that small, lipophilic substituents in these positions can enhance binding, possibly by occupying a specific hydrophobic pocket in the target protein. ajchem-a.com

Furthermore, the stereochemistry of these substituents is paramount. The three-dimensional arrangement of atoms can lead to favorable interactions or steric hindrance. For example, in the design of certain opioid antagonists, steric hindrance of a part of the piperidine ring is a key factor in their mechanism of action. nih.gov For derivatives of this compound, a substituent at the 3-position would introduce a chiral center. The R- and S-enantiomers would likely exhibit different biological activities due to the distinct spatial positioning of the substituent, leading to one being more complementary to the binding site than the other.

Elucidation of the Role of the Carbonyl Moiety

The ketone at the 4-position of the piperidine ring is a key functional group that significantly influences the molecule's electronic properties, conformation, and potential for intermolecular interactions.

Modification of the carbonyl group can lead to profound changes in biological activity. The presence of the carbonyl group flattens the piperidine ring conformation from a typical chair to a twisted half-chair. nih.gov This conformational change alters the orientation of the N-phenylpropyl group and any other ring substituents, which in turn affects how the molecule fits into a binding site.

Derivatization of the ketone to other functional groups would have the following consequences:

Alcohol: Reduction of the ketone to a hydroxyl group introduces a hydrogen bond donor and a chiral center. The resulting 4-hydroxypiperidine (B117109) derivative would have a different stereochemical and electronic profile, potentially leading to new interactions with the target, but also the loss of the original carbonyl interaction. In one study, a para-hydroxy substitution on a piperidine ring led to maximum inhibitory activity. nih.gov

Amine: Conversion to an amine would introduce a basic center, significantly altering the compound's acid-base properties and introducing a hydrogen bond donor.

Oxime: Formation of an oxime would introduce both hydrogen bond donor and acceptor capabilities and would also result in (E) and (Z) isomers, adding another layer of complexity to the SAR.

In a related context, studies on piperine derivatives showed that converting an amide linkage to a thioamide drastically reduced inhibitory activity, highlighting the sensitivity of the target to changes in the carbonyl group's electronic environment. nih.gov

The oxygen atom of the C4-ketone is a hydrogen bond acceptor, a role that is often crucial for anchoring a ligand into the active site of a protein. In the crystal structure of a related piperidin-2-one, the carbonyl oxygen is shown to participate in strong O-H···O hydrogen bonds, forming dimers in the crystal lattice. nih.gov This demonstrates its strong potential to act as a hydrogen bond acceptor.

Exploration of Phenylpropyl Side Chain Variations

The 1-(3-phenylpropyl) substituent is a significant feature of the molecule, contributing to its lipophilicity and potential for aromatic interactions such as pi-pi stacking or hydrophobic interactions.

In related GBR 12909 analogs, which have a 4-(3-phenylpropyl)piperidine (B106336) moiety, modifications to the N-substituent were explored. For example, replacing the phenylpropyl group with an N-benzyl group resulted in high potency and selectivity for the dopamine (B1211576) transporter. nih.gov Further studies on these N-benzylpiperidine analogs showed that introducing small alkenyl and alkynyl groups at the 4'-position of the benzyl (B1604629) ring produced potent compounds. nih.gov Specifically, a vinyl substitution was found to be the most potent. nih.gov This suggests that the electronic nature and geometry of the substituent at the end of the side chain are critical.

For this compound, similar modifications could yield important SAR insights:

Chain Length: Varying the length of the alkyl chain (e.g., phenylethyl or phenylbutyl) would probe the optimal distance between the phenyl ring and the piperidine core for target engagement.

Phenyl Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring would modulate the electronic properties of the aromatic system. In studies of other piperidine derivatives, fluoro-substitutions were found to be favorable for activity. nih.gov

Aromatic System: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., naphthyl, pyridyl) could lead to new or enhanced interactions with the target. nih.gov

Table 2: Potential Effects of Phenylpropyl Side Chain Modifications

Modification Potential Impact on Interaction Example from Related Compounds
Varying Alkyl Chain Length Alters distance to hydrophobic/aromatic binding pocket. Optimal chain lengths are crucial for activity in DAT ligands. nih.gov
Substitution on Phenyl Ring Modifies electronic and steric properties for improved binding. Fluoro-substitutions and 4'-alkenyl groups enhanced potency. nih.govnih.gov

| Replacement of Phenyl Ring | Explores different aromatic interactions. | Naphthyl groups were explored in DAT ligands. nih.gov |

Impact of Phenyl Ring Substitutions (e.g., Halogenation, Hydroxylation, Methoxylation) on Electronic and Steric Properties

Substitutions on the phenyl ring of the phenylpropyl side chain can significantly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for its biological targets. While direct SAR studies on this compound are not extensively documented in the provided results, valuable inferences can be drawn from studies on structurally related N-benzyl- and N-phenyl-piperidine derivatives.

For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which share the piperidine core and a substituted aromatic ring, the position and nature of the substituent on the phenyl ring were found to be critical for sigma receptor affinity. nih.gov Generally, substitutions at the 3-position of the phenyl ring resulted in higher affinity compared to substitutions at the 2- or 4-positions. nih.gov This suggests that the 3-position is likely involved in a key interaction within the receptor's binding pocket.

The electronic properties of the substituents also play a crucial role. Halogen substitutions, such as with chlorine (Cl), bromine (Br), or fluorine (F), have been shown to maintain or in some cases increase affinity for certain receptors. nih.gov In contrast, the introduction of electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) can have varied effects. In some cases, these groups led to a moderate affinity for one receptor subtype while having negligible affinity for another, thereby influencing selectivity. nih.gov

Table 1: Impact of Phenyl Ring Substitutions on Receptor Affinity in Related Piperidine Derivatives

Substituent TypePosition on Phenyl RingGeneral Effect on AffinityReference
Halogen (Cl, Br, F)3-positionGenerally higher affinity nih.gov
Halogen (Cl, Br, F)2- or 4-positionLower affinity compared to 3-position nih.gov
Electron-donating (OH, OMe)Any positionModerate to weak affinity, can enhance selectivity nih.gov
Nitro (NO2)3-positionHigher affinity nih.gov

These findings suggest that for this compound derivatives, modifying the phenyl ring with small, electron-withdrawing groups, particularly at the meta-position, could be a promising strategy to enhance binding potency.

Effects of Alkyl Chain Length and Branching on Conformational Flexibility and Binding Interactions

The three-carbon propyl chain linking the phenyl ring to the piperidine nitrogen is a key determinant of the molecule's conformational flexibility. The length and branching of this alkyl chain can influence how the molecule adopts the optimal conformation for binding to a receptor.

Studies on other piperidine-containing compounds have demonstrated the importance of the alkyl spacer length. For example, in a series of biphenyloxy-alkyl-piperidine derivatives targeting the histamine (B1213489) H3 receptor, variations in the alkyl chain length (from five to six carbons) significantly impacted binding affinity. nih.gov This highlights that an optimal distance between the piperidine ring and the aromatic moiety is crucial for effective receptor interaction.

Increasing the length of the alkyl chain generally increases the number of possible conformations, which can be both advantageous and detrimental. rsc.org While a more flexible chain might more easily adapt to the binding site, it can also lead to an entropic penalty upon binding. The introduction of branching on the alkyl chain would restrict the number of available conformations, potentially pre-organizing the molecule into a more active conformation, but at the risk of introducing steric hindrance.

Table 2: Effects of Alkyl Chain Modifications on Molecular Properties

ModificationPotential EffectRationaleReference
Increasing Chain LengthAltered binding affinity, increased lipophilicityChanges the distance between key pharmacophoric features and affects overall molecule conformation. nih.govnih.gov
Decreasing Chain LengthAltered binding affinity, decreased lipophilicityChanges the distance between key pharmacophoric features. nih.gov
Introducing BranchingRestricted conformational flexibility, potential for steric clashReduces the number of rotatable bonds, may lead to a more defined shape.

Global Conformational Analysis and its Implications for Molecular Recognition

Relationship Between Molecular Conformation and Interaction Specificity

The specific conformation adopted by a molecule dictates how its functional groups are oriented in space. For a molecule to bind to a receptor, its shape must be complementary to the topology of the receptor's binding site. The interaction between a ligand and its receptor is often likened to a "lock and key" or an "induced fit" model, both of which underscore the importance of molecular shape.

For this compound derivatives, the relative orientation of the phenyl ring, the piperidin-4-one moiety, and any substituents is determined by the rotational freedom around the single bonds in the propyl chain. A global conformational analysis would seek to identify the low-energy conformations that the molecule is likely to adopt in a biological environment. It is often one of these low-energy conformers that is the "bioactive conformation" responsible for the molecule's pharmacological effect.

The principle of "escaping from flatland" suggests that molecules with more defined three-dimensional structures can have improved interactions with protein binding sites compared to more planar molecules. mdpi.com By understanding the preferred conformations of this compound derivatives, it becomes possible to design new analogs that are pre-organized into the bioactive conformation, potentially leading to higher affinity and selectivity.

Understanding the Pharmacophoric Features Derived from Structure-Activity Data

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the structure of this compound and the SAR data from related compounds, a putative pharmacophore can be proposed.

The key pharmacophoric features of this scaffold likely include:

A hydrophobic/aromatic region: Provided by the phenyl ring, which can engage in van der Waals and pi-pi stacking interactions with hydrophobic pockets in the receptor.

A basic nitrogen atom: The piperidine nitrogen, which is likely protonated at physiological pH, can form a crucial ionic bond or a hydrogen bond with an acidic residue in the receptor.

A hydrogen bond acceptor: The carbonyl oxygen of the piperidin-4-one ring can act as a hydrogen bond acceptor, forming a directional interaction that can contribute to binding affinity and specificity. nih.gov

A defined spatial relationship: The propyl linker serves to position the aromatic ring and the piperidine nitrogen at an optimal distance and orientation relative to each other.

The piperidin-4-one nucleus is considered a versatile scaffold in medicinal chemistry, and its ability to be readily modified allows for the fine-tuning of these pharmacophoric features to achieve better interactions with specific receptors. nih.gov By analyzing the SAR data, one can map out the regions of the molecule that tolerate or require specific substitutions to enhance biological activity, thus refining the pharmacophore model.

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